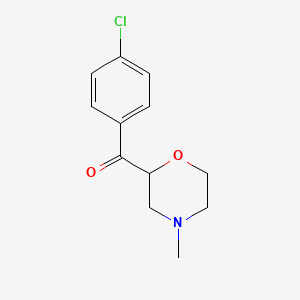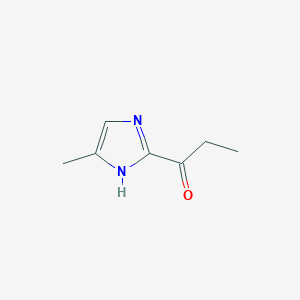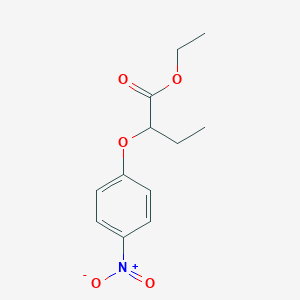
2-(4-Chlorobenzoyl)-4-methylmorpholine
Vue d'ensemble
Description
“4-Chlorobenzoyl” is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position . It is functionally related to a 4-chlorobenzoic acid . “2-(4-Chlorobenzoyl)benzoic acid” is a compound that forms complexes with europium and terbium having photoluminescence properties .
Synthesis Analysis
There are several papers discussing the synthesis of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the synthesis of "1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea and its Ni(II) and Cu(II) complexes" . Another paper discusses the synthesis of "2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide" .
Chemical Reactions Analysis
There are several papers discussing the chemical reactions of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the conversion of 4-chlorobenzoate to 4-hydroxybenzoate .
Applications De Recherche Scientifique
Material Science
2-(4-Chlorobenzoyl)-4-methylmorpholine: may serve as a precursor in the synthesis of advanced materials. Its molecular structure could be incorporated into polymers or coatings to confer specific properties such as increased resistance to degradation or improved thermal stability .
Catalysis
The compound could be investigated for its role as a catalyst or a component of a catalytic system, particularly in reactions involving the chlorobenzoyl moiety. It might enhance the efficiency of chemical transformations, thus being of interest in industrial chemistry applications .
Environmental Science
There is potential for 2-(4-Chlorobenzoyl)-4-methylmorpholine to be used in environmental science, particularly in the study of degradation pathways of chlorinated organic compounds. Understanding its breakdown could provide insights into the environmental fate of similar molecules .
Analytical Chemistry
Due to its unique chemical structure, this compound could be used as a standard or reagent in analytical chemistry. It might assist in the development of new analytical methods for detecting and quantifying related compounds in various samples .
Chemical Education
Lastly, this compound can be used in chemical education as an example of a versatile organic molecule. It can demonstrate various chemical reactions and principles to students, particularly those related to organochlorine chemistry .
Orientations Futures
There are several papers discussing the potential applications of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the potential use of “1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea” in biological properties . Another paper discusses the potential use of “2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide” in anticancer evaluation .
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2, a key step in prostanoid synthesis .
Mode of Action
It can be inferred that the compound may interact with its target enzyme to influence the synthesis of prostanoids .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it can be hypothesized that the compound may influence the prostanoid synthesis pathway .
Result of Action
If the compound does indeed interact with prostaglandin g/h synthase 1, it could potentially influence the production of prostanoids, which play various roles in inflammation, fever, and the induction of labor .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-methylmorpholin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14-6-7-16-11(8-14)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQPYWIDGDWGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)



![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)